molecular formula C27H21N3O3 B11081293 4'-Nitromethyl-1'-phenacyl-1',4'-dihydro-2,3'-biquinolyl

4'-Nitromethyl-1'-phenacyl-1',4'-dihydro-2,3'-biquinolyl

Cat. No.: B11081293
M. Wt: 435.5 g/mol
InChI Key: SIQZXOBVXSNEFV-UHFFFAOYSA-N
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Description

2-[4-(NITROMETHYL)-3-(2-QUINOLYL)-1(4H)-QUINOLINYL]-1-PHENYL-1-ETHANONE is a complex organic compound that belongs to the class of quinoline derivatives

Preparation Methods

The synthesis of 2-[4-(NITROMETHYL)-3-(2-QUINOLYL)-1(4H)-QUINOLINYL]-1-PHENYL-1-ETHANONE involves several steps. One method involves the regioselective addition of nitromethane anion to 1’-alkyl-3’-(2-quinolyl)quinolinium halides, forming products of addition at the position 4’. This is followed by the alkylation of 1’,4’-dihydro-2,3’-biquinolyl with halogen derivatives in DMF (dimethylformamide) . Industrial production methods may involve similar synthetic routes but optimized for large-scale production.

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

    Oxidation: The nitromethyl group can be oxidized to form nitro derivatives.

    Reduction: The nitro group can be reduced to an amine group under suitable conditions.

    Substitution: The quinoline ring can undergo electrophilic and nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like hydrogen gas with a palladium catalyst, and various nucleophiles and electrophiles for substitution reactions. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

2-[4-(NITROMETHYL)-3-(2-QUINOLYL)-1(4H)-QUINOLINYL]-1-PHENYL-1-ETHANONE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly for its ability to interact with various biological targets.

    Industry: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-[4-(NITROMETHYL)-3-(2-QUINOLYL)-1(4H)-QUINOLINYL]-1-PHENYL-1-ETHANONE involves its interaction with specific molecular targets. The quinoline moiety is known to interact with DNA and enzymes, potentially inhibiting their function. The nitromethyl group can undergo metabolic transformations, leading to the formation of reactive intermediates that can further interact with biological molecules.

Comparison with Similar Compounds

Similar compounds include other quinoline derivatives such as:

    Chloroquine: Used as an antimalarial drug.

    Camptothecin: Known for its anticancer properties.

    Quinoline: The parent compound with various biological activities. 2-[4-(NITROMETHYL)-3-(2-QUINOLYL)-1(4H)-QUINOLINYL]-1-PHENYL-1-ETHANONE is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C27H21N3O3

Molecular Weight

435.5 g/mol

IUPAC Name

2-[4-(nitromethyl)-3-quinolin-2-yl-4H-quinolin-1-yl]-1-phenylethanone

InChI

InChI=1S/C27H21N3O3/c31-27(20-9-2-1-3-10-20)18-29-16-23(25-15-14-19-8-4-6-12-24(19)28-25)22(17-30(32)33)21-11-5-7-13-26(21)29/h1-16,22H,17-18H2

InChI Key

SIQZXOBVXSNEFV-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)CN2C=C(C(C3=CC=CC=C32)C[N+](=O)[O-])C4=NC5=CC=CC=C5C=C4

Origin of Product

United States

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